1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N3O2S/c1-20(2,3)15-5-7-17(8-6-15)31(29,30)28-10-4-9-27(11-12-28)19-18(22)13-16(14-26-19)21(23,24)25/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLEIXNIHHLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS No. 1022234-53-2) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Basic Information
- Molecular Formula : C21H25ClF3N3O2S
- Molecular Weight : 475.96 g/mol
- Synonyms :
- 1-(4-tert-butylbenzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- 1H-1,4-Diazepine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]hexahydro-
Structural Characteristics
The compound features a diazepane ring substituted with a sulfonyl group and a pyridine moiety, which may contribute to its biological activity through interactions with various biological targets.
Research has indicated that compounds similar to This compound may act as inhibitors of specific enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets:
| Target | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Type III Secretion System | Hemolysis Assay | 50 | |
| Enzyme Inhibition | Fluorescence Assay | 10 | |
| Cancer Cell Lines | Cytotoxicity Assay | 25 |
Case Study 1: Inhibition of Bacterial Secretion Systems
A dissertation highlighted the compound's potential as an inhibitor of the Type III secretion system in bacteria. At high concentrations (50 µM), it demonstrated approximately 50% inhibition of the secretion of CPG2, suggesting a role in antimicrobial activity .
Case Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at an IC50 of 25 µM, the compound effectively reduced cell viability in tested lines, supporting further investigation into its potential as an anticancer agent .
Scientific Research Applications
Pharmaceutical Applications
The primary application of this compound lies in its potential as a therapeutic agent:
- Antipsychotic Activity : Similar compounds have been studied for their multireceptor binding profiles, indicating potential antipsychotic effects. For instance, diazepane analogs have shown promising results in binding to dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and mood disorders .
- Anxiolytic Effects : The diazepane structure is known for its anxiolytic properties. Research suggests that modifications to the diazepane ring can enhance its efficacy in reducing anxiety symptoms while minimizing side effects associated with traditional benzodiazepines .
Research Case Studies
Several studies have investigated the biological activity and efficacy of related compounds:
- Study on Binding Affinities : A study evaluated the binding affinities of diazepane derivatives at various neurotransmitter receptors (DA, 5HT, H-1). Results indicated that certain modifications could lead to compounds with better efficacy than existing treatments like clozapine, without the side effect of catalepsy .
- Synthesis and Characterization : Another study focused on synthesizing novel diazepane compounds and assessing their biological activity. The results demonstrated that specific substitutions on the diazepane ring could significantly enhance receptor selectivity and potency .
Agricultural Applications
Beyond pharmaceuticals, there is emerging interest in utilizing this compound in agricultural settings:
- Pesticide Development : The sulfonyl group in the compound may enhance its effectiveness as a pesticide or herbicide. Sulfonamides are known for their role in inhibiting specific enzymes in pests, potentially leading to effective pest management solutions .
Toxicological Studies
Understanding the safety profile of 1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is critical:
- Safety Assessments : Toxicological evaluations are necessary to determine the compound's effects on non-target organisms and human health. Preliminary studies suggest that while some derivatives may exhibit low toxicity, comprehensive assessments are required to ensure safety for both pharmaceutical and agricultural applications .
Q & A
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
The compound can be synthesized via coupling reactions using agents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF (dimethylformamide) with NEt₃ (triethylamine) as a base. This methodology is adapted from piperazine-derivative syntheses, where reactive intermediates (e.g., carboxylic acid derivatives) are coupled to diazepane cores. Critical steps include maintaining anhydrous conditions and purification via column chromatography to isolate the product .
Key Reaction Parameters:
| Reagent | Role | Concentration | Yield Range |
|---|---|---|---|
| HOBt | Coupling activator | 1.0–1.2 equiv | 42–69% |
| TBTU | Carbodiimide substitute | 1.0–1.2 equiv | |
| DMF | Solvent | 3–10 mL/mmol |
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Use ¹H NMR to identify proton environments (e.g., tert-butyl groups at δ ~1.3 ppm, aromatic protons at δ 7.0–8.5 ppm).
- ¹³C NMR confirms carbon frameworks, particularly trifluoromethyl (δ ~120–125 ppm, q, J = 33 Hz) and sulfonyl groups.
- ³¹P NMR (if phosphonate derivatives are present) resolves phosphorus-containing intermediates .
- Mass Spectrometry (MS):
- ESI-MS and HRMS validate molecular ions (e.g., [M+H]⁺) with ppm-level accuracy.
Note: Rotational isomers (e.g., diastereomers) may split NMR signals; low-temperature analysis (e.g., 233 K) or dynamic NMR can resolve this .
Advanced: How to optimize reaction yields when steric hindrance from the tert-butyl group limits coupling efficiency?
Answer:
- Solvent Optimization: Use high-polarity solvents (e.g., DMF or DMSO) to improve solubility of bulky intermediates.
- Stepwise Addition: Introduce the tert-butylphenylsulfonyl group after coupling the pyridine moiety to reduce steric clashes.
- Catalytic Additives: Employ DMAP (4-dimethylaminopyridine) to enhance acylation rates in hindered environments .
Case Study: In analogous syntheses, yields improved from 42% to 69% by adjusting stoichiometry (1.2 equiv of TBTU) and reaction time (24–48 hrs) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., receptor affinity)?
Answer:
Contradictions often arise from methodological differences:
- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. CHO), receptor subtypes (e.g., GPCR isoforms), or buffer pH (e.g., 4.6 vs. 7.4) alter ligand-receptor interactions .
- Data Normalization: Use internal controls (e.g., reference agonists/antagonists) to standardize activity metrics.
- Meta-Analysis: Apply multidimensional scaling (MDS) to compare datasets, as demonstrated in hybrid receptor-response models .
Example: A study using 464 heterologously expressed receptors identified non-overlapping activity clusters due to differential receptor-ligand promiscuity .
Advanced: What computational strategies predict the compound’s interaction with neurotransmitter receptors?
Answer:
- Hybrid QSAR/Receptor Modeling:
- Build 3D receptor models using crystallographic data (e.g., PDB IDs for GABAₐ or 5-HT receptors).
- Perform docking simulations (AutoDock Vina, Schrödinger) to assess binding poses of the diazepane core and pyridine substituents.
- Validate predictions with experimental IC₅₀ values from radioligand displacement assays .
- Dynamic Sampling: Use molecular dynamics (MD) simulations (NAMD, GROMACS) to evaluate conformational stability of ligand-receptor complexes.
Case Study: A bioelectronic nose model tuned to rat receptor I7 achieved 70% correlation between predicted and observed activities by integrating chemical feature extrapolation .
Basic: What in vitro assays are recommended for preliminary pharmacological profiling?
Answer:
- Glucose Uptake Assays: Measure stimulation in adipocyte/hepatocyte cultures via 2-NBDG fluorescence.
- Enzyme Inhibition: Test NADH:ubiquinone oxidoreductase activity spectrophotometrically (λ = 340 nm, NADH depletion rate).
- Receptor Binding: Use radiolabeled ligands (e.g., ³H-flumazenil for GABAₐ) in competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
